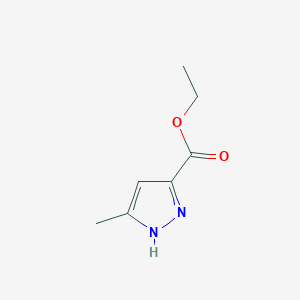

Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Overview

Description

Ethyl 3-methylpyrazole-5-carboxylate can be prepared by reacting ethyl acetylpyruvate and hydrazine.

Mechanism of Action

Target of Action

Ethyl 3-methyl-1H-pyrazole-5-carboxylate is a biochemical reagent . .

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been associated with a variety of biological activities, which suggests that they may interact with multiple biochemical pathways .

Result of Action

It is used as a synthetic intermediate in the preparation of other compounds .

Action Environment

It is generally recommended to store the compound in a sealed, dry environment at room temperature .

Biochemical Analysis

Biochemical Properties

Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism . This phenomenon may influence their reactivity, which could impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Molecular Mechanism

Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and thus their mechanism of action .

Biological Activity

Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS Number: 4027-57-0) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, synthesis, and potential applications, drawing from various research studies and findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₇H₁₀N₂O₂

- Molecular Weight : 154.17 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 299.1 ± 20.0 °C

- Melting Point : 80-84 °C

- Flash Point : 134.7 ± 21.8 °C

These properties indicate its stability and potential for biological interactions.

Antifungal and Antibacterial Properties

Recent studies have highlighted the antifungal and antibacterial activities of this compound. For instance, in a comparative study, this compound exhibited significant antifungal activity against Fusarium species and demonstrated competitive inhibition against standard antifungal agents like cycloheximide .

The antibacterial efficacy was tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, showing promising results in inhibiting bacterial growth, which could be attributed to its structural features enhancing membrane permeability .

| Microorganism | Inhibition Zone (mm) | Control (Gentamicin) (mm) |

|---|---|---|

| E. coli | 16.1 | 32 |

| S. aureus | Significant inhibition | Moderate |

The mechanism by which this compound exerts its biological effects involves interactions with various biological targets, including receptors and enzymes:

- Receptor Interactions : It has been shown to interact with several receptors involved in inflammation and immune responses, such as the adrenergic receptor and cannabinoid receptor .

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes that are crucial in inflammatory pathways, making it a candidate for therapeutic applications in treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole precursors with ethyl chloroformate in a controlled environment to ensure high yield and purity. The following general synthetic route is proposed:

- Combine ethyl chloroformate with a suitable pyrazole derivative.

- Conduct the reaction under anhydrous conditions to prevent hydrolysis.

- Purify the resulting product through recrystallization or chromatography.

Study on Antifungal Activity

A study published in MDPI evaluated the antifungal properties of this compound against various fungal strains. The results indicated that this compound had a higher antifungal activity compared to traditional agents, suggesting its potential as a new therapeutic agent for fungal infections .

Study on Antibacterial Efficacy

Another research effort explored its antibacterial effects against multi-drug resistant strains of bacteria. The findings demonstrated that this compound could inhibit bacterial growth effectively, reinforcing its potential as an alternative treatment option .

Properties

IUPAC Name |

ethyl 5-methyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-5(2)8-9-6/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTXQJAHRCGJEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193259 | |

| Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4027-57-0 | |

| Record name | 5-Methyl-1H-pyrazole-3-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4027-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004027570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4027-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4027-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55U2A7EN9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of Ethyl 5-methyl-1H-pyrazole-3-carboxylate in the formation of metal complexes?

A1: this compound acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. [] Specifically, it coordinates to copper ions via the nitrogen atom (N2) in the pyrazole ring and the oxygen atom (O) of the carboxylate group. [] This bidentate coordination forms two five-membered chelate rings, contributing to the stability of the resulting copper complex. []

Q2: How does this compound interact with metal surfaces in corrosive environments?

A2: While the provided research focuses on copper complexation, [] other studies demonstrate that this compound exhibits corrosion inhibition properties for steel in phosphoric acid. [] This suggests that the molecule can adsorb onto the metal surface, forming a protective layer that hinders the corrosive attack of the acid. The exact mechanism of adsorption and the nature of the protective layer require further investigation.

Q3: What computational chemistry approaches have been used to study this compound, and what insights have they provided?

A3: Density Functional Theory (DFT) calculations at the B3LYP/3-21G* level have been employed to investigate the inhibitory action of this compound against steel corrosion. [] These calculations allowed researchers to determine various quantum chemical parameters, including HOMO (highest occupied molecular orbital), LUMO (lowest unoccupied molecular orbital), dipole moment, and electronegativity. [] These parameters offer valuable insights into the molecule's reactivity, electron donating/accepting ability, and its potential to interact with metal surfaces.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.